molecular formula C17H22N6O2 B2645610 1-cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine CAS No. 1040678-09-8

1-cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine

Katalognummer: B2645610
CAS-Nummer: 1040678-09-8
Molekulargewicht: 342.403
InChI-Schlüssel: DUFKGHUFYMKBLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Development History of Tetrazole-Piperazine Hybrid Compounds

The synthesis and application of tetrazole-piperazine hybrids trace their origins to the mid-20th century, when chemists began exploring nitrogen-dense heterocycles as bioisosteric replacements for carboxylic acids. The tetrazole ring, first synthesized by Bladin in 1885, gained prominence following the discovery that its ionization profile and lipophilicity surpassed carboxylate groups in membrane permeability. By the 1960s, Ugi’s pioneering work demonstrated tetrazole formation via multicomponent reactions, enabling efficient coupling with amines like piperazine.

Piperazine’s integration emerged from its conformational flexibility and ability to enhance water solubility while maintaining metabolic resistance. Early hybrids, such as cefotiam (1970s), combined tetrazole moieties with piperazine-containing cephalosporins to broaden antibiotic spectra. The 2000s saw systematic SAR studies on tetrazole-piperazine conjugates, revealing enhanced antibacterial and antifungal activities compared to parent structures. For instance, 1-(4-substituted piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one derivatives exhibited minimum inhibitory concentrations (MIC) of 2–4 µg/mL against Candida albicans and Staphylococcus aureus, outperforming fluconazole by 8–16-fold.

Key milestones in tetrazole-piperazine hybrid development include:

Year Innovation Biological Impact Source
1960s Ugi tetrazole synthesis Enabled scalable hybrid synthesis
1980s Cefotiam (tetrazole-cephalosporin) Extended gram-negative coverage
2014 Methyl tetrazole-thiazolone hybrids Antitubercular MIC = 2.51 µM
2018 Tetrazole-piperazine sulfonamides Antiproliferative GI50 ≤ 0.1 µM

Evolution of Cyclopropanecarbonyl Derivatives in Medicinal Chemistry

Cyclopropanecarbonyl derivatives entered pharmaceutical research via their unique stereoelectronic properties. The cyclopropane ring’s angle strain (60° vs. 109.5° in sp³ carbons) induces partial double-bond character in adjacent sigma bonds, enhancing rigidity and receptor-binding precision. Early applications focused on ester prodrugs, such as (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate, which improved oral bioavailability of antiviral agents.

The cyclopropanecarbonyl group’s metabolic stability stems from resistance to esterase-mediated hydrolysis, a liability in many carboxylate drugs. This property became critical in kinase inhibitors and GPCR modulators, where sustained target engagement is paramount. For example, cyclopropane-fused β-lactams demonstrated 4–6-fold longer half-lives than non-cyclopropane analogs in hepatic microsome assays.

Synthetic advances, particularly the development of dimethylsulfoxonium methylide-mediated cyclopropanation, facilitated large-scale production. This method, optimized using trimethylsulfoxonium iodide and NaOH in dimethyl sulfoxide, achieved 85–92% yields for trans-disubstituted cyclopropanes, enabling structure diversification.

Positioning Within Contemporary Pharmaceutical Research

1-Cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine occupies a niche in targeted oncology and anti-infective research. Its design synergizes three mechanisms:

  • Tetrazole’s bioisosteric mimicry : Replaces carboxylates while enhancing logP (1.5–2.0 vs. -0.3 for carboxylic acids).
  • Piperazine’s pharmacokinetic modulation : Lowers topological polar surface area (TPSA) by 15–20 Ų versus linear amines, improving blood-brain barrier penetration.
  • Cyclopropane’s conformational restraint : Reduces entropic penalties during target binding by 2–3 kcal/mol versus flexible chains.

Eigenschaften

IUPAC Name

cyclopropyl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-25-15-6-4-14(5-7-15)23-16(18-19-20-23)12-21-8-10-22(11-9-21)17(24)13-2-3-13/h4-7,13H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFKGHUFYMKBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving diamines and suitable electrophiles.

    Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group is attached via an acylation reaction using cyclopropanecarbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Effects

Table 1: Key Structural Differences and Implications
Compound Name / ID Key Substituents Structural Implications Evidence ID
Target Compound 1-Cyclopropanecarbonyl, 4-{[1-(4-methoxyphenyl)-tetrazol-5-yl]methyl}piperazine Enhanced rigidity (cyclopropane), hydrogen bonding (tetrazole), moderate lipophilicity. [1, 2]
ZINC000004862266 () 1-Piperidine-4-carboxamide, 2,4-dimethoxyphenyl, 2-methoxyethyl-tetrazole Increased solubility (carboxamide), steric bulk (methoxyethyl) may reduce permeability. [1]
1-{[1-(4-Methoxyphenyl)-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine () Methylsulfonyl at position 4 Higher polarity, potential for sulfonyl-based metabolism (e.g., oxidation). [2]
1-{1-(4-Fluorobenzyl)-tetrazol-5-ylmethyl}-4-methylpiperazine () 4-Fluorobenzyl, 4-methylphenyl, methyl-piperazine Increased lipophilicity (fluorine, methyl), reduced basicity (methyl-piperazine). [5]
1-(N1-Benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-[(N1-(4-methoxyphenyl)-triazol-4-yl)methyl]piperazine () Nitroimidazole, triazole, 4-methoxyphenyl Dual heterocycles for multi-target activity; nitro group may confer redox sensitivity. [8]
1-(2-Fluorophenyl)-3-{[1-(4-methoxyphenyl)-tetrazol-5-yl]methyl}urea () Urea linker, 2-fluorophenyl Strong hydrogen bonding (urea), fluorine enhances metabolic stability. [20]

ADME and Toxicity Considerations

  • Metabolic Stability : Methoxy groups () are prone to demethylation, whereas fluorine () or sulfonyl groups () may slow metabolism.
  • Toxicity : Nitro groups () could generate reactive metabolites, while urea derivatives () may pose renal toxicity risks.

Biologische Aktivität

1-Cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is a complex organic compound that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring, a piperazine moiety, and a tetrazole group. Its molecular formula is C18H24N6O2C_{18}H_{24}N_{6}O_{2} and it possesses unique chemical properties that influence its biological interactions.

Property Details
Molecular Weight 372.43 g/mol
IUPAC Name 1-cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
CAS Number 1049478-19-4

The biological activity of this compound is primarily attributed to its interaction with various receptors. The piperazine structure allows it to engage with G protein-coupled receptors (GPCRs) and ion channels, while the tetrazole group may act as a bioisostere for carboxylic acids, facilitating receptor binding.

Target Receptors

  • Cannabinoid Receptor Type 1 (CB1) : Some studies suggest that compounds similar to this one may act as inverse agonists at CB1 receptors, which could lead to potential anti-obesity effects without significant central nervous system side effects .

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

Neuroprotective Effects

A study highlighted the neuroprotective properties of related compounds in models of acute cerebral ischemia. The compounds were shown to significantly prolong survival times in treated mice and reduce mortality rates . This suggests potential applications in treating ischemic conditions.

Anti-obesity Potential

Analogous compounds have been investigated for their ability to modulate appetite through CB1 receptor antagonism. This mechanism indicates a promising avenue for developing anti-obesity medications with reduced psychiatric side effects compared to existing treatments .

Study on Neuroprotective Activity

In a controlled experiment involving mice subjected to induced cerebral ischemia, the compound demonstrated significant neuroprotection. The results indicated:

  • Survival Rate Improvement : Increased survival times compared to control groups.
  • Mortality Reduction : A consistent decrease in mortality rates across various dosages tested.

Anti-obesity Research

Research into similar piperazine derivatives has shown:

  • Binding Affinity : Compounds exhibited selective binding to CB1 receptors with Ki values around 220 nM.
  • Efficacy : Comparable efficacy to established CB1 inverse agonists like rimonabant in reducing G protein coupling activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.